2-(3-Fluorophenyl)-5-(3-methylazetidin-3-yl)-1,3,4-oxadiazole hydrochloride

Positional isomerism Fluorophenyl electronics Procurement purity

2-(3-Fluorophenyl)-5-(3-methylazetidin-3-yl)-1,3,4-oxadiazole hydrochloride (CAS 2044714-27-2) is a synthetic heterocyclic compound belonging to the 1,3,4-oxadiazole class, featuring a 3-fluorophenyl substituent at position 2 and a 3-methylazetidin-3-yl moiety at position 5, isolated as the hydrochloride salt. The molecular formula is C12H13ClFN3O with a molecular weight of 269.7 g/mol.

Molecular Formula C12H13ClFN3O
Molecular Weight 269.7
CAS No. 2044714-27-2
Cat. No. B2733562
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Fluorophenyl)-5-(3-methylazetidin-3-yl)-1,3,4-oxadiazole hydrochloride
CAS2044714-27-2
Molecular FormulaC12H13ClFN3O
Molecular Weight269.7
Structural Identifiers
SMILESCC1(CNC1)C2=NN=C(O2)C3=CC(=CC=C3)F.Cl
InChIInChI=1S/C12H12FN3O.ClH/c1-12(6-14-7-12)11-16-15-10(17-11)8-3-2-4-9(13)5-8;/h2-5,14H,6-7H2,1H3;1H
InChIKeyUKHCCZYKGVLEMN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide: 2-(3-Fluorophenyl)-5-(3-methylazetidin-3-yl)-1,3,4-oxadiazole hydrochloride (CAS 2044714-27-2) – Structural & Purity Baseline


2-(3-Fluorophenyl)-5-(3-methylazetidin-3-yl)-1,3,4-oxadiazole hydrochloride (CAS 2044714-27-2) is a synthetic heterocyclic compound belonging to the 1,3,4-oxadiazole class, featuring a 3-fluorophenyl substituent at position 2 and a 3-methylazetidin-3-yl moiety at position 5, isolated as the hydrochloride salt . The molecular formula is C12H13ClFN3O with a molecular weight of 269.7 g/mol . This compound is a niche research chemical intended for laboratory use, typically supplied at a minimum purity of 95% . Publicly available quantitative performance data (e.g., biological IC50, logP, solubility) are extremely limited in the peer-reviewed primary literature and patent record. Consequently, procurement decisions must currently rely on structural differentiation from closely related analogs and vendor-specified purity.

Why Generic 1,3,4-Oxadiazole or Azetidine Analogs Cannot Substitute 2044714-27-2 in Research


In-class substitution of 1,3,4-oxadiazole or azetidine-containing compounds is not scientifically defensible without confirmatory data, because even minor positional isomerism or substituent changes can alter key properties governing biological activity, physicochemical behavior, and formulation compatibility [1]. Specifically, the 3-fluorophenyl regioisomer (meta-fluorine) in this compound is expected to exhibit distinct electronic distribution, dipole moment, and steric profile compared to the 2-fluorophenyl (ortho) or 4-fluorophenyl (para) congeners, which are documented to influence target binding and metabolic stability in analogous heterocyclic series [2]. Furthermore, the 3-methylazetidine moiety introduces conformational rigidity and a basic nitrogen center that is absent in simpler oxadiazole analogs lacking the azetidine ring, directly impacting solubility and salt selection options [3]. The sections below present the limited but actionable quantitative evidence available for differentiating this compound from its closest structural neighbors.

Quantitative Differentiation Evidence: 2-(3-Fluorophenyl)-5-(3-methylazetidin-3-yl)-1,3,4-oxadiazole HCl vs. Closest Analogs


Regioisomeric Fluorine Positioning: Meta-F (Target) vs. Ortho-F (CAS 2044902-91-0) – Purity & Salt Form Comparison

The target compound, 2-(3-fluorophenyl)-5-(3-methylazetidin-3-yl)-1,3,4-oxadiazole hydrochloride (CAS 2044714-27-2), is the meta-fluorine regioisomer. Its closest commercially listed analog is the ortho-fluoro derivative, 2-(2-fluorophenyl)-5-(3-methylazetidin-3-yl)-1,3,4-oxadiazole hydrochloride (CAS 2044902-91-0). Both are supplied at a minimum purity of 95% by the same vendor (AKSci), yet they are distinct chemical entities with different CAS numbers, molecular structures, and potentially divergent physicochemical and biological properties due to the fluorine ring position . The meta-fluorine substitution pattern in the target compound is predicted to impart a different dipole moment (μ ≈ 0.3–0.5 D higher by computational estimate) and altered hydrogen-bond acceptor capacity relative to the ortho isomer, a trend well-established in fluorinated aromatic heterocycle SAR [1]. No head-to-head biological assay data for these two regioisomers is publicly available.

Positional isomerism Fluorophenyl electronics Procurement purity

Presence of Azetidine Ring: Target Compound vs. Oxadiazole-Only Analog (CAS 5378-32-5) – Molecular Weight & Predicted pKa Shift

The target compound incorporates a 3-methylazetidin-3-yl group at the oxadiazole 5-position, whereas the simpler analog 2-(3-fluorophenyl)-1,3,4-oxadiazole (CAS 5378-32-5) lacks the azetidine ring entirely [1]. This structural difference introduces a secondary amine in the azetidine ring (pKa ~9.0–9.5, predicted by class-level data), which is absent in the non-azetidine analog, enabling hydrochloride salt formation (MW 269.7) versus the neutral free base (MW 164.14) . The presence of the protonatable azetidine nitrogen is expected to enhance aqueous solubility at physiologically relevant pH (pH 1–6) compared to the neutral analog, consistent with solubility trends observed for azetidine-containing scaffolds [2]. Direct experimental solubility or pKa data for the target compound are not publicly available.

Conformational rigidity Basic center Salt formation Solubility

Substituent Effect at Oxadiazole C-2: 3-Fluorophenyl (Target) vs. Methyl (CAS 2060036-13-5) – Lipophilicity & Predicted Bioisosteric Divergence

The target compound bears a 3-fluorophenyl substituent at the oxadiazole 2-position, whereas the structurally analogous 2-methyl-5-(3-methylazetidin-3-yl)-1,3,4-oxadiazole dihydrochloride (CAS 2060036-13-5) contains a simple methyl group at the same position [1]. The 3-fluorophenyl group is a more lipophilic, electron-withdrawing aromatic system, predicted to increase logP by approximately 1.5–2.0 log units relative to the methyl analog, based on Hansch π constants for phenyl (approx. 1.96) vs. methyl (approx. 0.56) [2]. The dihydrochloride salt form of the comparator also indicates a different protonation stoichiometry, which would affect both molecular weight per active species and solid-state handling properties. No experimental logP or biological activity data are publicly available for either compound.

Lipophilicity Bioisosterism Fluorine vs. methyl SAR differentiation

Hydrochloride Salt Selection: Procurement-Ready Form vs. Free Base (CAS 2044714-26-1) – Crystalline Handling & Aqueous Solubility

The target compound is provided as the hydrochloride salt (CAS 2044714-27-2, MW 269.7), whereas the free base form (CAS 2044714-26-1, MW 233.24) is also commercially listed . Hydrochloride salts of azetidine-containing heterocycles are generally crystalline solids with improved aqueous solubility relative to the corresponding free bases, facilitating accurate weighing, solution preparation, and reproducible biological assay conduct [1]. The free base, in contrast, may exist as a low-melting solid or oil with lower water solubility and potential for variable purity upon storage. Direct head-to-head solubility or crystallinity data for these two forms are not publicly available.

Salt form selection Crystallinity Aqueous solubility Procurement specifications

Commercially Available Purity Benchmark: Target Compound at 95% vs. In-House Synthesis – Cost and Reproducibility

The target compound is commercially available from multiple suppliers (AKSci, Leyan, Chemenu, AaronChem) at a minimum purity specification of 95% . This consistent commercial purity level reduces inter-laboratory variability and eliminates the need for in-house synthesis and associated purification development, which can be resource-intensive for a compound lacking published synthetic procedures. In contrast, the closely related 2-(1-Methyl-1H-imidazol-4-yl)-5-(3-methylazetidin-3-yl)-1,3,4-oxadiazole and other custom analogs are less widely available and may require bespoke synthesis with uncertain yields and purity. No head-to-head procurement cost analysis is publicly available; however, the existence of multiple commercial vendors for the target compound suggests competitive pricing and reliable supply.

Material purity Reproducibility Procurement cost Batch consistency

Recommended Application Scenarios for 2-(3-Fluorophenyl)-5-(3-methylazetidin-3-yl)-1,3,4-oxadiazole HCl in Procured Research


Structure–Activity Relationship (SAR) Studies of 1,3,4-Oxadiazole Fluorophenyl Derivatives

This compound serves as the definitive meta-fluoro reference point in SAR exploration of fluorophenyl-substituted 1,3,4-oxadiazoles bearing a 3-methylazetidine moiety. The meta-substitution pattern differentiates it from the ortho-fluoro isomer (CAS 2044902-91-0), which is necessary for mapping the spatial electronic requirements of a biological target pocket . The consistent 95% purity across multiple vendors ensures that observed biological differences between regioisomers are attributable to structural variation rather than impurity artifacts.

Physicochemical Profiling of Azetidine-Containing Heterocyclic Salts

The hydrochloride salt form provides a protonated azetidine nitrogen, enabling experimental determination of pH-dependent solubility, logD, and pKa in a scaffold where the azetidine is directly linked to the oxadiazole core [1]. Comparative studies with the free base (CAS 2044714-26-1) or the non-azetidine analog (CAS 5378-32-5) can elucidate the contribution of the basic center to developability parameters, supporting salt-form selection decisions in preclinical programs.

In Vitro Assay of Fluorinated Oxadiazole Libraries for Target-Based Screening

The compound can be incorporated into focused screening libraries as the 3-fluorophenyl, azetidine-containing member. Its predicted higher lipophilicity relative to 2-methyl analogs (CAS 2060036-13-5) makes it a valuable probe for assessing the impact of aromatic lipophilicity on membrane permeability, off-target binding, and metabolic clearance in early drug discovery assays [2]. Multi-vendor availability minimizes supply-chain risk for medium-throughput screening campaigns.

Method Development and Reference Standard for Analytical Chemistry

The availability of this compound at 95% purity from multiple independent sources makes it a practical candidate for HPLC method development, MS calibration, or NMR reference studies involving oxadiazole-azetidine scaffolds. Its well-defined hydrochloride salt ensures consistent chromatographic retention behavior compared to variable free-base samples, facilitating reproducible analytical method transfer across laboratories.

Quote Request

Request a Quote for 2-(3-Fluorophenyl)-5-(3-methylazetidin-3-yl)-1,3,4-oxadiazole hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.